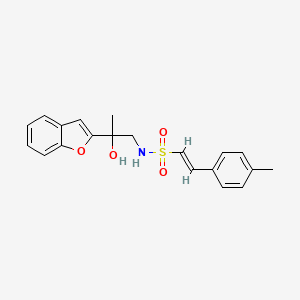

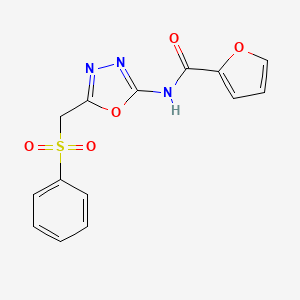

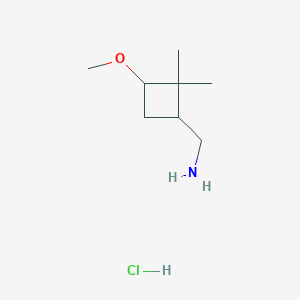

![molecular formula C24H24ClN5 B2788344 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850190-99-7](/img/structure/B2788344.png)

7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as n-arylpiperazines . It is an inhibitor of Aurora kinase and FMS-like tyrosine kinase 3 (FLT3) activity . The synthesized derivatives with 4-benzoyl substituents at the 7- (4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species .

Synthesis Analysis

The synthesis of this compound involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography . The compound was obtained in 86.4% yield as a white crystal .Molecular Structure Analysis

The molecular structure of this compound can be determined using 1H-NMR and 13C-NMR . The compound has a molecular weight of 384.69 .Chemical Reactions Analysis

The compound shows antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity . It remains active, though less than ciprofloxacin .Physical And Chemical Properties Analysis

The compound has a melting point of 215–216 °C and a UV λ max (DCM/EtOH = 3:2) nm (log ε) 240.4 (9.22) . It has a molecular weight of 384.69 .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its mechanism of action often involves the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its efficacy in inducing apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer agent .

Neuropharmacology

In neuropharmacology, 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been investigated for its effects on the central nervous system. It interacts with various neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety, depression, and schizophrenia. Its ability to modulate neurotransmitter release and receptor activity makes it a valuable tool for studying brain function and developing new treatments .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing inhibitory effects. This makes it a candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. Its unique chemical structure allows it to target microbial cells effectively .

Inflammation and Immunomodulation

The compound has also been studied for its anti-inflammatory and immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and modulate immune cell activity, which is beneficial in treating inflammatory diseases and autoimmune disorders. Its ability to regulate the immune response makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems

Lastly, this compound has been investigated for its role in drug delivery systems. Its chemical properties allow it to be used as a carrier molecule for delivering other therapeutic agents to specific targets in the body. This can enhance the efficacy and reduce the side effects of various treatments, making it an important component in the development of advanced drug delivery technologies.

Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8

作用机制

未来方向

Benzyl substitution at C7 markedly affects the pharmacological profile of ciprofloxacin with respect to recognition by efflux transporters and cellular accumulation . N-benzyl-ciprofloxacin may serve as a basis for designing molecules with higher intrinsic activity while remaining poorly susceptible to efflux .

属性

IUPAC Name |

7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5/c1-18-15-23(30-24(27-18)22(16-26-30)20-5-3-2-4-6-20)29-13-11-28(12-14-29)17-19-7-9-21(25)10-8-19/h2-10,15-16H,11-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZTVISRQMUDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

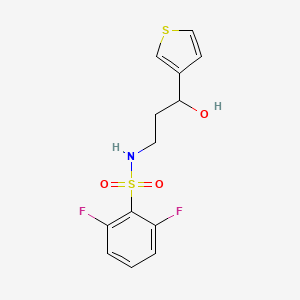

![N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2788262.png)

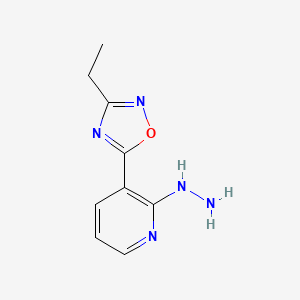

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2788263.png)

![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-pyrazol-1-ylcyclopropyl)methanone;hydrochloride](/img/structure/B2788270.png)

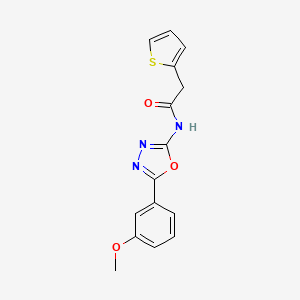

![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788278.png)

![Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2788279.png)